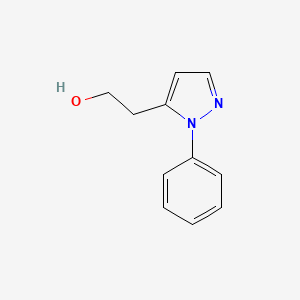

2-(1-phenyl-1H-pyrazol-5-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylpyrazol-3-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-9-7-11-6-8-12-13(11)10-4-2-1-3-5-10/h1-6,8,14H,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQAPECSMHRYMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Structural Optimization Studies of Pyrazolylethanol Derivatives

Influence of Substitutions on the Pyrazole (B372694) Ring (e.g., Phenyl Group at N-1)

The presence and nature of substituents on the pyrazole ring, especially a phenyl group at the N-1 position, play a pivotal role in modulating the biological activity of pyrazolylethanol derivatives. The phenyl ring itself offers a versatile platform for introducing a wide array of substituents, thereby fine-tuning the molecule's properties.

Impact of Substituent Electronic and Steric Properties on Molecular Interactions

Electronic Effects:

The electronic nature of substituents on the phenyl ring, whether electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), can alter the charge distribution of the entire molecule. This, in turn, can impact the strength of interactions with target proteins. For instance, the introduction of EWGs can enhance the acidity of protons on the pyrazole ring or modify the hydrogen bonding capabilities of the nearby ethanol (B145695) moiety. Conversely, EDGs can increase the electron density of the aromatic system, potentially enhancing π-π stacking interactions with aromatic residues in a protein's binding pocket.

Research on various N-phenylpyrazole derivatives has demonstrated that the position and nature of the substituent are critical. For example, in a series of N-phenylpyrazole analogs, the presence of a halogen atom at the para-position of the phenyl ring was found to be favorable for a specific biological activity, suggesting that both electronic and steric factors are at play.

Steric Effects:

The size and spatial arrangement of substituents on the N-1 phenyl group introduce steric hindrance that can dictate the preferred conformation of the molecule and its ability to fit into a binding site. Bulky substituents may either promote a more rigid conformation that is favorable for binding or, conversely, create steric clashes that prevent optimal interaction.

The orientation of the N-1 phenyl ring relative to the pyrazole core is also influenced by steric factors. This dihedral angle can be crucial for positioning other parts of the molecule, such as the ethanol side chain, for effective interaction with the target.

| Substituent on N-1 Phenyl Ring | Electronic Effect | Steric Effect | Impact on Molecular Interactions |

|---|---|---|---|

| -H | Neutral | Minimal | Baseline for comparison |

| -Cl (para) | Electron-withdrawing, Halogen bonding potential | Moderate | Can enhance binding through specific halogen bonds and favorable electronic modulation. |

| -OCH3 (para) | Electron-donating | Moderate | May increase electron density for π-π interactions but could also introduce steric hindrance. |

| -NO2 (para) | Strong electron-withdrawing | Moderate | Significantly alters electronic properties, potentially forming strong hydrogen bonds but can also decrease oral bioavailability. |

| -C(CH3)3 (para) | Electron-donating (inductive) | Bulky | Can provide favorable van der Waals contacts in a large hydrophobic pocket but may cause steric clashes in smaller sites. |

Role of the Ethanol Moiety in Structure-Function Relationships

The 2-hydroxyethyl side chain at the C-5 position of the pyrazole ring is a key structural feature that significantly contributes to the pharmacological profile of these compounds. Its hydroxyl group and conformational flexibility are critical for interactions with biological targets.

Modifications and Derivatizations of the Hydroxyl Group

The hydroxyl group of the ethanol moiety is a primary site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. Modification or derivatization of this group can have a profound impact on the compound's activity.

Esterification and Etherification:

Converting the hydroxyl group to an ester or an ether can modulate the molecule's lipophilicity and its ability to form hydrogen bonds. Esterification, for example, can create a prodrug that is hydrolyzed in vivo to release the active parent compound with the free hydroxyl group. Etherification with small alkyl groups might enhance hydrophobic interactions within a binding pocket, while larger ether substituents could introduce steric hindrance.

Bioisosteric Replacement:

Replacing the hydroxyl group with other functional groups of similar size and electronic properties (bioisosteres) can help to probe the importance of the hydrogen-bonding capability of this moiety. For instance, replacing -OH with -NH2 or -SH can alter the hydrogen bonding pattern and introduce new interactions.

| Modification of Hydroxyl Group | Resulting Functional Group | Potential Impact on Activity |

|---|---|---|

| Esterification | -OC(O)R | Prodrug potential, increased lipophilicity. |

| Etherification | -OR | Modulated lipophilicity, potential for new hydrophobic interactions. |

| Replacement with Amine | -NH2 | Alters hydrogen bonding (donor/acceptor properties). |

| Replacement with Thiol | -SH | Different hydrogen bonding characteristics and potential for metal coordination. |

Conformational Analysis and Flexibility of the Ethan-1-ol Side Chain

The ethan-1-ol side chain possesses rotational freedom around the C-C and C-O bonds, allowing it to adopt various conformations. This conformational flexibility can be crucial for the molecule to adapt to the specific geometry of a binding site. Computational studies and spectroscopic techniques can provide insights into the preferred conformations and the energy barriers between them.

Comparative SAR Analysis with Related Pyrazole Derivatives (e.g., Pyrazolylamines, Pyrazolylmethanols)

To further understand the significance of the ethan-1-ol moiety, it is instructive to compare the SAR of pyrazolylethanol derivatives with that of structurally related pyrazolylamines and pyrazolylmethanols.

Pyrazolylamines:

Replacing the ethan-1-ol side chain with an aminoethyl group introduces a basic center and alters the hydrogen bonding profile. The primary or secondary amine can act as a hydrogen bond donor and acceptor, potentially forming ionic interactions with acidic residues in a binding site. The SAR of pyrazolylamines would explore the influence of substituents on the amino group and the length of the alkyl chain connecting it to the pyrazole ring.

Pyrazolylmethanols:

Shortening the side chain from ethan-1-ol to methanol (B129727) (a hydroxymethyl group) reduces the conformational flexibility and changes the spatial positioning of the hydroxyl group relative to the pyrazole core. This modification can reveal the importance of the side chain length for optimal interaction with the target. If a longer linker is required to place the hydroxyl group in a specific hydrogen-bonding pocket, pyrazolylmethanols would be expected to be less active than their pyrazolylethanol counterparts.

| Compound Class | Side Chain at C-5 | Key Structural Features | Expected Impact on SAR |

|---|---|---|---|

| Pyrazolylethanols | -CH2CH2OH | Flexible two-carbon linker, terminal hydroxyl group. | Activity is sensitive to hydroxyl group modifications and side chain conformation. |

| Pyrazolylamines | -CH2CH2NHR | Basic nitrogen, hydrogen bonding capabilities, potential for ionic interactions. | Activity is influenced by the nature of the substituent on the amine and the pKa of the amino group. |

| Pyrazolylmethanols | -CH2OH | Shorter, less flexible linker, hydroxyl group closer to the pyrazole ring. | Activity depends on the optimal distance and orientation of the hydroxyl group for target binding. |

Advanced Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of quantum mechanical calculations in chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.govasrjetsjournal.orgnih.gov

Elucidation of Electronic Structure and Reactivity Predictions

DFT calculations can be employed to determine the optimized molecular geometry of 2-(1-phenyl-1H-pyrazol-5-yl)ethan-1-ol, revealing bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. From this optimized structure, a wealth of information about its electronic nature and reactivity can be derived.

Key reactivity descriptors, often referred to as global reactivity descriptors, are calculated from the energies of the frontier molecular orbitals. These descriptors provide a quantitative measure of the molecule's reactivity. While specific values for the title compound are not available, a representative set of such descriptors for a pyrazole (B372694) derivative is presented in Table 1 for illustrative purposes. asrjetsjournal.org

Table 1: Representative Global Reactivity Descriptors for a Pyrazole Derivative (Calculated via DFT) This table is for illustrative purposes and does not represent data for this compound.

| Descriptor | Symbol | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|---|

| Ionization Potential | IP | -EHOMO | 8.2 | Energy required to remove an electron. |

| Electron Affinity | EA | -ELUMO | 1.5 | Energy released when an electron is added. |

| Electronegativity | χ | (IP+EA)/2 | 4.85 | Tendency to attract electrons. |

| Chemical Hardness | η | (IP-EA)/2 | 3.35 | Resistance to change in electron distribution. |

| Chemical Softness | S | 1/η | 0.30 | Reciprocal of hardness, indicates higher reactivity. |

These parameters are crucial for predicting how this compound would interact with other chemical species. For instance, a high electrophilicity index would suggest that the molecule is a good electron acceptor.

Analysis of Molecular Orbitals and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. nih.govdergipark.org.tr The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net

Furthermore, DFT calculations can map the distribution of electron density across the molecule. A Molecular Electrostatic Potential (MEP) map, for example, visually represents the electrostatic potential on the molecule's surface, with different colors indicating regions of negative (electron-rich, prone to electrophilic attack) and positive (electron-poor, prone to nucleophilic attack) potential.

Mulliken population analysis is another method used to assign partial atomic charges to each atom in the molecule, providing a quantitative picture of the charge distribution. uomphysics.net This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding. A hypothetical Mulliken charge distribution for this compound is presented in Table 2 to illustrate the expected charge localization.

Table 2: Hypothetical Mulliken Atomic Charges for Key Atoms in this compound This table is for illustrative purposes and does not represent calculated data.

| Atom | Hypothetical Mulliken Charge (a.u.) |

|---|---|

| N1 (pyrazole) | -0.25 |

| N2 (pyrazole) | -0.15 |

| O (hydroxyl) | -0.60 |

| H (hydroxyl) | +0.40 |

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction of a small molecule (ligand) with a biological macromolecule (target), typically a protein. eurasianjournals.comkfupm.edu.sa

Modeling of Ligand-Target Binding Interactions at a Molecular Level

Molecular docking predicts the preferred orientation of a ligand when it binds to a target, forming a stable complex. scispace.comijpsr.com This is particularly relevant in drug discovery, where understanding the binding mode of a potential drug molecule within the active site of a protein is crucial. For this compound, docking studies could be performed against various protein targets to explore its potential biological activities. For instance, pyrazole derivatives have been investigated as inhibitors of enzymes such as cyclooxygenases (COX) and various kinases. nih.govnih.gov The docking process involves placing the ligand in the binding site of the protein and evaluating the different poses based on a scoring function, which estimates the binding affinity. The results would reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex.

Prediction of Binding Affinities and Conformational Changes

While docking provides a static picture of the binding event, molecular dynamics simulations offer a dynamic view. nih.govresearchgate.net An MD simulation would track the movements of the atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose predicted by docking. It can also reveal conformational changes in both the ligand and the protein upon binding.

The binding free energy, a more accurate measure of binding affinity than docking scores, can be calculated from MD simulations using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). A lower binding free energy indicates a more stable complex. A hypothetical summary of docking and MD simulation results for this compound with a generic kinase target is shown in Table 3.

Table 3: Illustrative Molecular Docking and MD Simulation Results for this compound with a Kinase Target This table is for illustrative purposes and does not represent actual simulation data.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Docking Score | Estimated binding affinity from docking. | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids in the binding site forming significant interactions. | Leu83, Val91, Ala104, Lys120 |

| Types of Interactions | Predominant intermolecular forces. | Hydrogen bond with Lys120, hydrophobic interactions with Leu83 and Val91 |

| Binding Free Energy (MM-PBSA) | More accurate estimation of binding affinity from MD. | -45.2 kcal/mol |

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on theoretical models linking structure to activity mechanisms)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govacs.orgias.ac.in These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for a particular biological effect.

For a series of pyrazole derivatives, a QSAR model could be developed by calculating a range of molecular descriptors for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges). Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build an equation that correlates these descriptors with the observed biological activity (e.g., IC50 values). researchgate.netnih.gov

A hypothetical 2D-QSAR equation for a series of pyrazole derivatives might look like:

pIC50 = 0.5 * (LogP) - 0.2 * (HOMO energy) + 1.2 * (Dipole Moment) + 3.5

This equation would suggest that higher lipophilicity (LogP) and a higher dipole moment contribute positively to the biological activity, while a higher HOMO energy (making the compound more easily oxidized) has a negative impact. Such models provide a theoretical framework for understanding the mechanism of action at a molecular level and for designing new, more potent analogues of this compound.

Pharmacophore Modeling and Virtual Screening Approaches

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile binding capabilities and prevalence in a multitude of biologically active compounds. nih.govmdpi.com Computational techniques such as pharmacophore modeling and virtual screening have become indispensable tools for efficiently exploring the chemical space around this privileged structure to identify novel and potent inhibitors for various therapeutic targets. nih.govchemmethod.com These in silico methods accelerate the drug discovery process by prioritizing molecules for synthesis and biological evaluation, thereby saving significant time and resources. chemmethod.comchemmethod.com

Pharmacophore models are three-dimensional arrangements of essential chemical features that a molecule must possess to bind to a specific target receptor. For pyrazole-based compounds, these models are often developed based on the structures of known active ligands. A study focused on pyrazoloquinazoline inhibitors of PLK-1, a key regulator of mitosis and a target in cancer therapy, resulted in a five-point pharmacophore model. This model comprised one hydrogen-bond donor, two hydrophobic features, one positively-charged feature, and one aromatic ring feature, encapsulating the key interaction points within the receptor's active site. researchgate.net

Similarly, in the pursuit of dual inhibitors for Janus kinases JAK2 and JAK3, which are implicated in inflammatory diseases and cancers, pharmacophore models were generated based on the binding mode of the known drug tofacitinib. nih.govacs.org The resulting models highlighted the importance of a hydrophobic center, a hydrogen-bond donor, and two hydrogen-bond acceptors for effective binding to the kinase domains of these enzymes. nih.gov

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. chemmethod.comnih.gov This process often employs pharmacophore models as initial filters to select molecules with the desired chemical features. High-Throughput Virtual Screening (HTVS) has been successfully applied to identify novel pyrazole-based inhibitors of Cyclin-Dependent Kinase 8 (CDK8), another significant target in oncology. chemmethod.comchemmethod.com In one such study, a library of over 12,000 pyrazole compounds was screened, leading to the identification of several potent type I and type II inhibitors. chemmethod.comchemmethod.com

The general workflow for such a virtual screening campaign is a multi-step process designed to progressively enrich the hit list with promising candidates. nih.govacs.org

A typical virtual screening workflow for pyrazole derivatives includes:

Library Preparation: A large database of compounds, often containing thousands to millions of molecules, is curated. For pyrazole-focused studies, this may involve sourcing compounds from public databases like PubChem or proprietary in-house collections. chemmethod.com

Pharmacophore-Based Screening: The curated library is screened against a validated pharmacophore model. Compounds that fit the pharmacophore's features are selected for the next stage. nih.govacs.org

Molecular Docking: The hits from the pharmacophore screening are then subjected to molecular docking simulations. This step predicts the binding conformation and affinity of each molecule within the target's active site. ijpbs.comrsc.orgijpsr.com

ADME/Toxicity Prediction: The physicochemical properties related to absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity, of the docked compounds are computationally evaluated to filter out molecules with unfavorable drug-like properties. chemmethod.com

Visual Inspection and Hit Selection: The final set of candidates is visually inspected to assess the quality of the docking poses and interactions with key active site residues before being prioritized for experimental validation. chemmethod.com

The outcomes of these computational approaches have been promising. For instance, a combined pharmacophore-based virtual screening and molecular docking strategy for pyrazolone-derived inhibitors of JAK2 and JAK3 successfully identified several compounds with low nanomolar inhibitory activity. nih.govacs.org The table below summarizes the inhibitory activities of some of the hit compounds identified in this study.

| Compound | JAK2 IC50 (nM) | JAK3 IC50 (nM) |

|---|---|---|

| 3h | Low nanomolar | Low nanomolar |

| TK4g | Low nanomolar | Low nanomolar |

| TK4b | Low nanomolar | Low nanomolar |

In another example, virtual screening of approximately 340,000 small molecules led to the discovery of a novel pyrazole-based proteasome inhibitor. nih.gov This compound demonstrated significant metabolic stability and in vivo efficacy in suppressing solid tumor growth. nih.gov

The success of these computational strategies underscores the power of integrating pharmacophore modeling and virtual screening in modern drug discovery campaigns targeting the versatile pyrazole scaffold. These methods not only facilitate the rapid identification of novel lead compounds but also provide valuable insights into the structure-activity relationships that govern their biological activity. nih.gov

In Vitro Mechanistic Studies of 2 1 Phenyl 1h Pyrazol 5 Yl Ethan 1 Ol and Analogues

Investigations into Molecular Target Engagement

The molecular interactions of pyrazole (B372694) derivatives, including analogues of 2-(1-phenyl-1H-pyrazol-5-yl)ethan-1-ol, have been a significant area of research to understand their therapeutic potential. These investigations focus on how these compounds bind to and modulate the function of specific biological macromolecules, such as enzymes and receptors.

Enzymatic Inhibition Mechanisms (e.g., COX enzymes, specific kinases)

Pyrazole-based compounds have demonstrated notable inhibitory activity against several key enzymes implicated in disease pathways, particularly cyclooxygenase (COX) enzymes and various protein kinases.

Cyclooxygenase (COX) Inhibition: The pyrazole scaffold is a core component of several well-known anti-inflammatory drugs, such as celecoxib, which selectively inhibit the COX-2 isoenzyme. monash.edu Research into various hybrid pyrazole analogues has shown that many possess significant and selective COX-2 inhibitory activity. nih.gov For instance, a series of N1-substituted pyrazoles with a benzenesulfonamide (B165840) moiety demonstrated potent COX-2 inhibition, with some compounds showing a high selective index (SI) comparable to celecoxib. monash.edunih.gov The inhibitory activity is often attributed to the bulky hydrophobic groups on the pyrazole ring, which fit into the active site of the COX-2 enzyme. monash.edu Studies have shown that these compounds can be weak inhibitors of the COX-1 isoenzyme while potently inhibiting COX-2. nih.gov For example, certain pyrazolyl thiazolone hybrids exhibited submicromolar IC50 values for COX-2, being one to two orders of magnitude more selective for COX-2 over COX-1. nih.gov

Table 1: COX-2 Inhibitory Activity of Selected Pyrazole Analogues

| Compound Type | COX-2 IC50 (μM) | Selectivity Index (SI) vs COX-1 | Reference |

|---|---|---|---|

| Pyrazolyl Thiazolones | 0.09–0.14 | High (1-2 orders of magnitude > COX-1) | nih.gov |

| Hybrid Pyrazole Analogues (e.g., 5u, 5s) | 1.79–9.63 | Up to 74.92 | nih.gov |

| N-Hydroxyurea Derivatives | 36.18–83.42 | Weak COX-1 inhibitors | mdpi.com |

Kinase Inhibition: The pyrazole scaffold is recognized as a "privileged scaffold" in medicinal chemistry, and its derivatives have been developed as potent inhibitors of various protein kinases, which play crucial roles in cell signaling and proliferation. nih.gov Over-expression of kinases like Fibroblast Growth Factor Receptors (FGFRs) is common in many tumors. nih.gov Pyrazole-based compounds such as AZD4547 have been developed as pan-FGFR inhibitors. nih.gov

Other pyrazole derivatives act as multi-cyclin-dependent kinase (CDK) inhibitors, targeting CDK1, 2, 4, 6, and 9. nih.gov For example, the compound AT7519 is a pyrazole derivative that inhibits multiple CDKs and induces apoptosis in various cancer cell lines. nih.govnih.gov Furthermore, compounds like 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT) have been identified as inhibitors of Aurora kinase A and have also been shown to directly target Glycogen Synthase Kinase 3 (GSK3). mdpi.com

Receptor Interaction Profiles and Binding Mode Elucidation

Analogues of this compound have been investigated for their ability to interact with various cellular receptors. A notable example is the compound 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032), a piperazine (B1678402) derivative, which has been studied for its anxiolytic-like effects. researchgate.netnih.gov Pharmacological evaluations revealed that its activity is mediated through interactions with the benzodiazepine (B76468) site of the GABAA receptor and nicotinic pathways. researchgate.netnih.gov The anxiolytic effects of LQFM032 were antagonized by flumazenil, a benzodiazepine antagonist, and mecamylamine, a nicotinic antagonist, confirming its interaction with these receptor systems. nih.gov

Molecular docking studies on other pyrazole series have helped to elucidate their binding modes. For instance, the high affinity of certain 1,3,5-trisubstituted-1H-pyrazole derivatives for the anti-apoptotic protein Bcl-2 is confirmed through key hydrogen bonding interactions within the protein's binding pocket. nih.govrsc.org Similarly, docking studies of pyrazole-based cannabinoid receptor ligands have identified crucial hydrogen bonds with key residues like K3.28(192), which is proposed to account for their high affinity and inverse agonist activity. researchgate.net

Cellular Pathway Modulation Studies

Research into pyrazole compounds extends to their effects on intracellular signaling cascades and the resulting cellular responses, such as programmed cell death and growth inhibition.

Analysis of Signaling Pathway Interventions (e.g., Smad signaling, inflammasome activation)

While specific studies directly linking this compound to Smad signaling are not prevalent in the reviewed literature, the broader class of pyrazole derivatives is known to modulate various inflammatory pathways. One such critical pathway is the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the release of pro-inflammatory cytokines like IL-1β and IL-18. nih.gov Inflammasome activation is a key component of the innate immune response and is implicated in numerous inflammatory disorders. nih.gov The modulation of such pathways is a potential mechanism for the anti-inflammatory effects observed with some pyrazole analogues, although direct inhibition of the inflammasome by this specific compound requires further investigation.

Mechanisms of Cellular Responses (e.g., induction of programmed cell death, inhibition of growth)

A significant body of research demonstrates that pyrazole derivatives can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells. nih.govnih.gov The mechanisms underlying these effects are multifaceted.

One identified mechanism involves the generation of reactive oxygen species (ROS). nih.govmdpi.com Elevated ROS levels can induce oxidative stress, leading to cellular damage and triggering apoptotic pathways. nih.gov Studies on pyrazole derivatives against triple-negative breast cancer cells (MDA-MB-468) showed that the compounds induced apoptosis through ROS generation and the subsequent activation of the caspase 3 signaling pathway. nih.gov

Another key mechanism is the direct targeting of the apoptotic machinery. Certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to be effective inhibitors of the anti-apoptotic protein Bcl-2. nih.govrsc.org By inhibiting Bcl-2, these compounds allow pro-apoptotic proteins like Bax and p53 to initiate the caspase cascade, ultimately leading to cell death. nih.gov The activation of caspases 7, 8, 9, and 10 has been observed following treatment with pyrazole-containing compounds, indicating the involvement of both intrinsic and extrinsic apoptotic pathways. mdpi.com Furthermore, some of these compounds can induce genotoxic stress by causing DNA strand breaks. rsc.org

Table 2: Mechanisms of Apoptosis Induction by Pyrazole Analogues

| Mechanism | Key Proteins/Pathways Involved | Observed Effect | Reference |

|---|---|---|---|

| ROS Generation | Caspase 3 | Induction of apoptosis in breast cancer cells | nih.gov |

| Bcl-2 Inhibition | Bcl-2, Bax, p53, Caspase-3 | Activation of pro-apoptotic proteins | nih.govrsc.org |

| DNA Damage | - | Increased comet tail length (genotoxic stress) | rsc.org |

| Caspase Activation | Caspases 7, 8, 9, 10 | Induction of intrinsic and extrinsic apoptotic pathways | mdpi.com |

Mechanisms of Antioxidant Activity (e.g., radical scavenging assays)

Many pyrazole and pyrazolone (B3327878) derivatives exhibit significant antioxidant properties, primarily through their ability to act as radical scavengers. mdpi.comnih.gov The most common method to evaluate this activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.commdpi.com In this assay, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, neutralizing it and causing a measurable decrease in absorbance at 517 nm. mdpi.comnih.gov

Table 3: Radical Scavenging Activity of Selected Pyrazole Analogues

| Compound Type | Assay | Activity Metric (IC50) | Reference |

|---|---|---|---|

| 1,5-Diarylpyrazoles | DPPH | Good radical scavenging activity | nih.gov |

| 1-Carboxyamidino-1H-pyrazole derivatives | DPPH & Chemiluminescence | Good antioxidant properties | scielo.br |

| Phenyl-pyrazolone derivatives | DPPH | Significant activity, comparable to Edaravone | mdpi.com |

| 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone) | Lipid Peroxidation Inhibition | Efficient inhibition, comparable to ascorbate (B8700270) and α-tocopherol | nih.gov |

Mechanistic Basis of Antimicrobial Actions

The precise molecular mechanisms underlying the antimicrobial activity of this compound have not been extensively detailed in the available scientific literature. However, comprehensive in vitro mechanistic studies on a variety of its structural analogues provide significant insights into the probable pathways through which this class of compounds exerts its antimicrobial effects. Research indicates that pyrazole derivatives can employ several strategies to inhibit microbial growth, primarily centered on the disruption of essential cellular structures and the inhibition of critical enzymatic pathways. nih.govnih.govmdpi.com The primary mechanisms identified for analogous compounds include the disruption of bacterial cell membrane integrity, the inhibition of key enzymes vital for bacterial survival, and the interference with biofilm formation. nih.govnih.gov

Disruption of Bacterial Membrane Integrity

A significant body of evidence suggests that one of the primary antimicrobial mechanisms for pyrazole analogues is the compromising of the bacterial cell membrane. nih.gov This action disrupts the fundamental barrier between the cell and its environment, leading to a loss of cellular integrity and ultimately, cell death.

Studies on Naphthyl-substituted pyrazole-derived hydrazones have demonstrated that their mode of action involves the disruption of the bacterial cell wall. nih.gov Further investigations using flow cytometry analysis with propidium (B1200493) iodide (PI), a fluorescent intercalating agent that cannot pass through an intact cell membrane, have substantiated the membrane-disrupting capabilities of certain pyrazole derivatives. nih.gov Compounds that damage the cell membrane allow PI to enter and stain the cell, providing a quantifiable measure of membrane permeabilization. The increased lipophilicity and membrane permeation afforded by substituents like the trifluoromethyl group are thought to enhance this membrane-disrupting activity. nih.gov

| Compound Analogue | Target Organism(s) | Observed Effect | Proposed Mechanism | Citation |

|---|---|---|---|---|

| Naphthyl-substituted pyrazole-derived hydrazones | Gram-positive strains (e.g., S. aureus), A. baumannii | Bactericidal/Bacteriostatic | Disruption of the bacterial cell wall | nih.gov |

| 4-Trifluoromethylphenyl-substituted pyrazole derivatives | S. aureus, Enterococcus faecalis | Bactericidal/Bacteriostatic | Membrane disruption confirmed by flow cytometry | nih.gov |

Inhibition of Key Bacterial Enzymes

Targeting essential bacterial enzymes is another key strategy through which pyrazole analogues exhibit their antimicrobial properties. These compounds have been shown to inhibit enzymes involved in DNA replication and cell wall biosynthesis, processes that are indispensable for bacterial viability. nih.govmdpi.comnih.gov

Inhibition of DNA Gyrase and Topoisomerases

DNA gyrase and topoisomerase IV are essential bacterial enzymes that control the topological state of DNA during replication, transcription, and repair. nih.gov Their inhibition leads to a breakdown in DNA processing and subsequent cell death. Molecular docking studies have indicated that pyrazole-thiazole derivatives may target topoisomerase II and topoisomerase IV, suggesting this as a possible mechanism for their potent antibacterial activity. nih.gov In silico studies have also successfully predicted S. aureus DNA gyrase inhibitors among newly designed pyrazole compounds, lending further support to this mechanistic pathway. nih.govmdpi.com

Inhibition of Peptidoglycan Synthesis Enzymes

The bacterial cell wall, composed primarily of peptidoglycan, is a crucial structure for maintaining cell shape and resisting osmotic pressure. Several pyrazole analogues have been identified as inhibitors of enzymes involved in the peptidoglycan synthesis pathway.

Mur Ligases: A study on 2-phenyl-5,6-dihydro-2H-thieno[3,2-c]pyrazol-3-ol derivatives found that they exhibited good inhibitory activity against Staphylococcus aureus MurB, MurC, and MurD enzymes. researchgate.net These Mur ligases are critical for the synthesis of the peptide stem of bacterial peptidoglycan. researchgate.net

DapE Enzyme: Researchers have synthesized pyrazole-based inhibitors of N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE). nih.gov DapE is a metalloenzyme that plays an essential role in the lysine (B10760008) biosynthetic pathway, which provides key components for bacterial peptidoglycan cell wall synthesis. nih.gov Enzyme kinetic experiments confirmed that these pyrazole analogues act as competitive inhibitors of the DapE enzyme. nih.gov

| Compound Class/Analogue | Target Enzyme | Target Organism | Inhibition Data | Citation |

|---|---|---|---|---|

| Pyrazole-thiazole derivatives | Topoisomerase II / IV | S. aureus (MRSA) | Potent growth inhibition (MBC <0.2 µM) | nih.gov |

| 2-Phenyl-5,6-dihydro-2H-thieno[3,2-c]pyrazol-3-ol derivatives | MurB, MurC, MurD | S. aureus | IC₅₀ values from 3.6 to 25 µg/mL | researchgate.net |

| Aminopyridine amide pyrazole analogue (7d) | DapE | Haemophilus influenzae | IC₅₀ = 17.9 ± 8.0 µM | nih.gov |

| ɑ-Methyl aminopyridine amide pyrazole analogue ((R)-7q) | DapE | Haemophilus influenzae | IC₅₀ = 18.8 µM; Kᵢ = 17.3 ± 2.8 µM (Competitive Inhibition) | nih.gov |

Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. The ability to inhibit or eradicate these biofilms is a significant antimicrobial attribute. Certain 4-trifluoromethylphenyl-substituted pyrazole derivatives have been shown to be effective against biofilms. For instance, a difluoro derivative was found to eradicate approximately 70% and 60% of E. faecalis and S. aureus biofilms, respectively. nih.gov This suggests that in addition to acting on planktonic (free-floating) bacteria, these compounds can disrupt the more resilient biofilm communities. nih.gov

Applications in Advanced Materials Science: Mechanistic Insights

Ligand Chemistry for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers, with applications in gas storage, separation, and catalysis. researchgate.net Pyrazole-based molecules are highly valued as linkers due to their versatile coordination chemistry and the stability they impart to the resulting frameworks. researchgate.netdigitellinc.comresearchgate.netacs.org The structure of 2-(1-phenyl-1H-pyrazol-5-yl)ethan-1-ol makes it a promising candidate for the design of functional MOFs.

The utility of a pyrazole-based linker in MOF synthesis is largely defined by its coordination modes. Pyrazole (B372694) and its derivatives can coordinate to metal ions in various ways, influencing the topology and stability of the final structure. researchgate.net For this compound, several coordination behaviors can be anticipated.

Monodentate Coordination: The N2 nitrogen of the pyrazole ring can act as a single donor site, binding to a metal center. This is a common mode for pyrazole ligands.

Bidentate Bridging: The two nitrogen atoms of the pyrazole ring can bridge two different metal centers, a coordination mode that can lead to the formation of robust, extended networks.

N,O-Chelation: The N2 nitrogen of the pyrazole and the oxygen atom of the ethanol (B145695) hydroxyl group can coordinate to the same metal center, forming a stable five-membered chelate ring. This bidentate chelation can significantly enhance the thermodynamic stability of the resulting MOF.

The choice of metal ion and synthesis conditions would determine the preferred coordination mode. The formation of strong metal-ligand bonds, particularly through chelation, is crucial for creating MOFs with high thermal and chemical stability, a prerequisite for practical applications. digitellinc.com

| Ligand Type | Coordination Mode(s) | Resulting Complex Nuclearity | Reference |

| Pyrazole-based Chelating Ligands | Monodentate, Bidentate, Tridentate | Mononuclear to Polynuclear | researchgate.net |

| Poly(pyrazole)-containing Ligands | Bridging, Chelating | Pillar-layered MOFs, 3D Frameworks | researchgate.net |

| Pyrazole Carboxylic Acids | Monodentate, Bidentate Bridging | 3D MOFs | researchgate.net |

| Bis-pyrazole Ligands | Bidentate Bridging | 2D Layers linked by pillars | rsc.org |

This table presents a summary of coordination behaviors observed in various pyrazole-based ligands, illustrating the potential modes for this compound.

The functional groups that line the pores of a MOF dictate its properties for applications like gas storage and separation. digitellinc.com If this compound were used as a linker, the phenyl group and the ethanol side chain could project into the framework's channels. These uncoordinated moieties would play a critical role in the MOF's interaction with guest molecules.

The hydroxyl (-OH) group from the ethanol moiety is particularly significant. It can act as a hydrogen-bond donor, creating specific adsorption sites for polar molecules. This functionality is highly desirable for the selective capture of gases such as carbon dioxide (CO₂) or volatile organic compounds (VOCs) like formaldehyde (B43269). researchgate.net For instance, studies on pyrazole dicarboxylate-based MOFs have demonstrated that free pyrazole moieties within the pores can interact with and trap formaldehyde effectively. researchgate.net Similarly, the hydroxyl group of the ethanol side chain could enhance selective uptake through strong hydrogen-bonding interactions.

| MOF System | Target Gas/Molecule | Key Interaction Mechanism | Reference |

| Hofmann-based [M(H₂mdp)(Ni(CN)₄)] | Acetylene, Propylene | Binding at unsaturated metal sites and pore walls | rsc.org |

| Al-3.5-PDA (MOF-303) | Formaldehyde | Reversible chemisorption via pyrazole moieties | researchgate.net |

| Co-MOF and Zn-MOF | Carbon Dioxide (CO₂) | Interaction with N-donor sites | researchgate.net |

This table summarizes research findings on gas separation and storage using pyrazole-based MOFs, indicating the potential influence of the functional groups within this compound.

Integration into Polymeric Systems

The incorporation of heterocyclic rings like pyrazole into polymer backbones can impart advanced properties, including high thermal stability, enhanced mechanical strength, and unique optoelectronic characteristics. ias.ac.in The this compound molecule contains a polymerizable hydroxyl group and a rigid, electronically active phenyl-pyrazole core, making it a viable monomer for creating functional polymeric systems.

The distinct parts of the this compound structure would contribute differently to the bulk properties of a resulting polymer.

Mechanical and Thermal Properties: The rigid phenyl and pyrazole rings, when incorporated into a polymer chain, would restrict chain mobility, leading to a higher glass transition temperature (Tg) and improved thermal stability. researchgate.net Furthermore, the hydroxyl group of the ethanol moiety can form intermolecular hydrogen bonds between polymer chains. This cross-linking would enhance the material's mechanical strength and toughness. ias.ac.in

Electrical Properties: While most polymers are electrical insulators, those with conjugated electronic systems can exhibit semiconducting or conducting behavior. ed.ac.uk The conjugated π-system of the phenyl-pyrazole unit can facilitate charge transport along the polymer backbone. By chemically or electrochemically doping the material, it may be possible to create electrically conducting polypyrazoles. google.com

Optical Properties: The conjugated structure of the phenyl-pyrazole core is a fluorophore. Polymers containing this moiety are expected to exhibit photoluminescence. ias.ac.inresearchgate.net The emission properties, such as wavelength and quantum yield, could be tuned by modifying the polymer structure, making these materials suitable for applications like organic light-emitting diodes (OLEDs).

| Polymer System | Key Property | Contributing Moiety | Reference |

| Pyrazole-containing Polyamides | High thermal stability, mechanical strength | Pyrazole ring, amide group hydrogen bonding | ias.ac.in |

| Poly(p-phenylenevinylene) with Pyrazole Rings | Blue-green photoluminescence | Conjugated backbone with pyrazole units | researchgate.net |

| Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) | High optical band gap (3.737 eV), transparent | Pyrazole-methacrylate structure | researchgate.net |

This table illustrates the properties conferred by pyrazole moieties in various polymer systems, suggesting the potential contributions of the this compound structure.

The unique electronic characteristics of pyrazole derivatives have led to their use in organic electronics, particularly in conductive polymers and photovoltaic devices. google.comresearchgate.net Electrically conducting polypyrazoles have been developed through the polymerization of substituted aminopyrazole derivatives. google.com

In the field of organic photovoltaics (OPVs), pyrazole derivatives have been investigated as electron-donating or electron-accepting materials within the active layer of solar cells. researchgate.netmdpi.comresearchgate.net For example, pyrazoloquinoline derivatives blended with conducting polymers like poly(3-octyl)thiophene have been used to fabricate OPVs, where the pyrazole compound acts as an electron acceptor. researchgate.net The efficiency of such devices is highly dependent on the electronic energy levels (HOMO/LUMO) and charge transport properties of the pyrazole derivative. The this compound monomer could be polymerized through its ethanol group to form a side-chain polymer, where the electronically active phenyl-pyrazole units provide the necessary photovoltaic properties.

Role in Sensor Technologies

Pyrazole derivatives are a cornerstone in the design of fluorescent chemosensors due to their excellent chelating ability and favorable photophysical properties. nih.govrsc.org The combination of the pyrazole ring's nitrogen atoms and the ethanol's oxygen atom in this compound creates a potential N,O-chelating pocket ideal for binding to specific analytes, especially metal ions. nih.govresearchgate.net

The underlying mechanism for sensing is often based on fluorescence modulation. The phenyl-pyrazole core acts as a fluorophore. In its free state, the molecule exhibits a certain fluorescence intensity. Upon binding with a target analyte (e.g., a metal ion like Zn²⁺, Fe³⁺, or Cu²⁺), one of two processes typically occurs: rsc.org

"Turn-on" Sensing: The binding event restricts intramolecular vibrations or rotations, or inhibits photoinduced electron transfer (PET), leading to a significant enhancement of fluorescence intensity.

"Turn-off" Sensing: The analyte, particularly a paramagnetic metal ion, quenches the fluorescence upon binding.

The selectivity of the sensor can be precisely tuned by modifying its molecular structure. nih.govsemanticscholar.org The specific geometry of the binding pocket and the electronic nature of the pyrazole ring determine which ions will bind effectively and trigger a response. Given the widespread success of pyrazole-based probes, it is highly probable that this compound could serve as a scaffold for developing selective and sensitive fluorescent sensors for environmental or biological monitoring. nih.gov

| Sensor Scaffold | Analyte Detected | Sensing Mechanism | Reference |

| Pyridine–pyrazole-based dye | Fe³⁺ | Colorimetric and Fluorescent | nih.gov |

| Pyrazole derivative | Zn²⁺/Cd²⁺ | Fluorescence "turn-on" | rsc.org |

| Pyrazole derivative | Fe³⁺/Fe²⁺ | Fluorescence "turn-on" | rsc.org |

| Acylhydrazone with pyridine–pyrazole | Al³⁺ | Fluorescence enhancement | nih.gov |

| Pyrazole derivative with ESIPT | Cu²⁺ | Fluorescence "turn-off" (quenching) | nih.gov |

This table provides examples of pyrazole-based fluorescent sensors, demonstrating the potential of this compound as a platform for chemosensor development.

Principles of Fluorescent Probes and Optoelectronic Materials

The field of advanced materials science has seen significant contributions from pyrazole derivatives, particularly in the development of fluorescent probes and optoelectronic materials. nih.gov The inherent electronic properties and biocompatibility of N-heteroaromatic scaffolds make them ideal candidates for such applications. nih.gov Pyrazole derivatives are especially promising due to their high synthetic versatility, which allows for a wide range of structural diversity and functionalization. nih.gov

The fluorescence in pyrazole-based compounds is governed by several key photophysical phenomena, including Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Metal-to-Ligand Charge Transfer (MLCT). nih.gov These processes are central to the function of fluorescent probes, which can experience an enhancement or quenching ('turn-off') of their fluorescence upon interaction with a specific target analyte, such as metal ions, small molecules, or enzymes. nih.govrsc.org This change in fluorescence provides a detectable signal for sensing applications. nih.gov The pyrazole ring itself often serves as a crucial coordination point, binding to metal ions through one of its nitrogen atoms. rsc.org

The design of these functional materials often involves incorporating electron-donating groups (EDGs) or extending the conjugated π-system to tune the photophysical properties. nih.gov For a compound like This compound , the conjugated system comprising the phenyl and pyrazole rings provides a fundamental fluorophore structure. The ethan-1-ol substituent offers a site for further modification, allowing for the attachment of specific receptors to create targeted fluorescent probes. nih.gov The paramagnetic nature of certain metal ions, such as Cu²⁺, has been widely used in the design of "turn-off" fluorescent sensors due to their ability to quench fluorescence upon complexation. rsc.org

Table 1: Key Photophysical Principles in Pyrazole-Based Probes

| Principle | Description | Role in Sensing |

| Intramolecular Charge Transfer (ICT) | Upon photoexcitation, an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule. | The efficiency of ICT can be altered by the binding of an analyte, leading to changes in fluorescence wavelength or intensity. |

| Photoinduced Electron Transfer (PET) | An electron is transferred from a receptor unit to the excited fluorophore, quenching the fluorescence. | Analyte binding to the receptor can inhibit the PET process, causing a "turn-on" fluorescence response. |

| Metal-to-Ligand Charge Transfer (MLCT) | An electron is excited from a metal-centered orbital to a ligand-centered orbital. | This is a key process in the photophysics of metal complexes, and its modulation by analytes can be used for sensing. nih.gov |

Catalytic Applications in Organic Synthesis

Pyrazole derivatives have been established as versatile ligands in the field of homogeneous catalysis. nih.gov Their utility stems from the flexible design possibilities offered by the pyrazole ring and the ability to systematically modify their steric and electronic properties. nih.gov These ligands have been successfully employed in forming complexes with various transition metals, which then act as efficient catalysts for a range of organic transformations, including transfer hydrogenation and hydrosilylation reactions. core.ac.ukrsc.org The development of practical and scalable catalytic systems using pyrazole ligands coordinated to abundant 3D metals like manganese is an area of growing interest, driven by the high cost associated with noble metal catalysts. rsc.org

Design of Pyrazole-Based Ligands for Transition-Metal Catalysis

The design of effective pyrazole-based ligands is central to their application in transition-metal catalysis. The pyrazole scaffold allows for easy construction and N-functionalization, leading to a vast diversity of ligand structures. nih.gov These can range from simple monodentate ligands to more complex bidentate and tridentate chelating agents that incorporate other donor moieties like phosphines, oxazolines, amines, or sulfides. core.ac.ukresearchgate.net

The coordination of a pyrazole ligand to a Lewis acidic metal center occurs through its nitrogen atoms. nih.govresearch-nexus.net The specific substituents on the pyrazole ring and the nature of the chelating arms significantly influence the stereochemistry and electronic environment of the metal center. This, in turn, dictates the activity and selectivity of the resulting catalyst. researchgate.net For instance, in the case of This compound , the N2 nitrogen of the pyrazole ring and the oxygen atom of the hydroxyl group can potentially act as a bidentate chelating system. The phenyl group at the N1 position would sterically and electronically influence the coordination environment around the metal. Researchers have synthesized numerous pyrazole-based ligands and evaluated their copper complexes for catalytic activity, demonstrating that the choice of metal ion and the ligand-to-metal ratio are critical for optimizing performance. research-nexus.net

Table 2: Examples of Pyrazole-Based Ligand Designs for Catalysis

| Ligand Type | Metal Center | Application Example |

| Bidentate (Pyrazolyl-phosphine) | Ruthenium (Ru) | Transfer hydrogenation of ketones and imines. core.ac.uk |

| Tridentate (Pyrazolyl-pyridine) | Ruthenium (Ru) | Pincer-type catalysts for various transformations. nih.gov |

| Bidentate (Pyrazolyl-amine) | Copper (Cu) | Catalytic oxidation of catechol to o-quinone. research-nexus.net |

| Multidentate (N-heterocyclic carbene-pyrazole) | Manganese (Mn) | Transfer hydrogenation of a broad range of alcohols. rsc.org |

Mechanistic Understanding of Catalytic Processes

A deeper mechanistic understanding of how pyrazole-ligated catalysts function is crucial for improving their efficiency and designing new catalytic systems. nih.gov A prominent concept in this area is metal-ligand cooperation, where the ligand is not merely a spectator but actively participates in the catalytic cycle. nih.gov In protic pyrazole complexes (those with an N-H group), this group can be deprotonated under basic conditions to generate a catalytically active 16-electron metal species. core.ac.uk This N-H functionality can also engage in proton-coupled electron transfer (PCET) or act as an acid-base catalyst. nih.gov

For N-substituted pyrazoles like This compound , while the direct N-H functionality is absent, other appended groups can participate in catalysis. The hydroxyl group in the ethan-1-ol side chain could potentially engage in a bifunctional catalytic mechanism, for example, by facilitating hydrogen transfer from a hydrogen source (like 2-propanol) to the substrate in transfer hydrogenation reactions. core.ac.uk Another important mechanistic aspect involves inner-sphere oxidation processes. In some systems, the coordination of an oxidant to the metal center is a critical step for reactivity, facilitating a ligand-centered oxidation process that is key to bond formation. nih.govrsc.org Understanding these unique features of inner-sphere oxidation may pave the way for future catalytic N-N bond-forming reactions. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Diversification

The functional potential of 2-(1-phenyl-1H-pyrazol-5-yl)ethan-1-ol is intrinsically linked to the ability to generate a diverse library of its derivatives. Future research will undoubtedly focus on innovative synthetic strategies that are not only efficient but also align with the principles of green chemistry.

Key approaches are likely to include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer a powerful tool for generating molecular diversity. mdpi.com The development of novel MCRs for the synthesis of pyrazole-ethanol derivatives would enable the rapid assembly of complex molecules from simple precursors. mdpi.com

Green Synthesis Protocols: A growing emphasis is being placed on environmentally benign synthetic methods. researchgate.net For pyrazole-ethanol derivatives, this could involve the use of greener solvents (like water or ethanol), recyclable catalysts, and energy-efficient reaction conditions, such as microwave or ultrasonic irradiation. researchgate.netgrowingscience.com

Catalytic Innovations: The use of novel catalysts, including magnetic nanoparticles, can offer significant advantages in terms of yield, selectivity, and ease of separation. bohrium.comresearchgate.net Exploring nanoparticle-based catalysts for the synthesis of this compound derivatives could lead to more sustainable and economically viable production methods. bohrium.comresearchgate.net

| Synthetic Strategy | Potential Advantages | Relevant Research Areas |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid generation of diversity. mdpi.com | Development of novel MCRs for pyrazole (B372694) synthesis. mdpi.com |

| Green Synthesis | Reduced environmental impact, use of renewable resources, safer reaction conditions. researchgate.net | Microwave-assisted synthesis, sonochemistry, use of green solvents and catalysts. researchgate.netgrowingscience.com |

| Novel Catalysis | High efficiency, selectivity, and reusability of catalysts. bohrium.comresearchgate.net | Application of magnetic nanoparticles and other nanomaterials in catalysis. bohrium.comresearchgate.net |

Deeper Elucidation of Mechanistic Pathways via Advanced Omics Technologies

A thorough understanding of how pyrazole-ethanol derivatives interact with biological systems is crucial for their development as therapeutic agents. Advanced "omics" technologies offer a systems-level perspective on these interactions.

Future research in this area will likely involve:

Transcriptomics: Analyzing changes in gene expression in response to treatment with pyrazole-ethanol derivatives can help identify the cellular pathways they modulate. mdpi.com

Proteomics: This approach can identify the specific protein targets of these compounds, providing direct insight into their mechanism of action. drugtargetreview.com

Metabolomics: By studying the changes in metabolic profiles, researchers can understand the downstream effects of pyrazole-ethanol derivatives on cellular function. drugtargetreview.com

The integration of these multi-omics datasets will be essential for constructing a comprehensive picture of the biological activity of these compounds and for identifying potential biomarkers for their efficacy and toxicity. nih.govfrontlinegenomics.com

Development of Multi-Targeting Pyrazole-Ethanol Derivatives

Complex diseases often involve multiple biological pathways, making multi-target drugs an attractive therapeutic strategy. The pyrazole scaffold is well-suited for the design of such agents due to its versatile chemical nature. nih.gov

Future efforts in this domain will focus on:

Rational Design: By incorporating pharmacophores known to interact with different targets into the pyrazole-ethanol backbone, it is possible to design molecules with a desired polypharmacological profile. nih.gov

Hybrid Molecules: Synthesizing hybrid compounds that combine the pyrazole-ethanol moiety with other bioactive scaffolds can lead to novel therapeutic agents with enhanced efficacy. nih.gov

Fragment-Based Drug Discovery: This approach can be used to identify small molecular fragments that bind to different targets, which can then be linked together using the pyrazole-ethanol scaffold to create multi-target ligands.

Advanced Computational Predictions for Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules with improved properties. eurasianjournals.com

For pyrazole-ethanol derivatives, computational approaches will be instrumental in:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to predict the biological activity of new derivatives based on their chemical structure, guiding the synthesis of more potent compounds. nih.gov

Molecular Docking: This technique can be used to predict the binding mode of pyrazole-ethanol derivatives to their biological targets, providing insights into the molecular basis of their activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how these compounds interact with their targets, helping to understand the energetics and kinetics of binding. eurasianjournals.com

Deep Learning and AI: The integration of deep learning and artificial intelligence can accelerate the virtual screening of large compound libraries and predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govresearchgate.net

Exploiting Pyrazole-Ethanol Scaffolds in Nanotechnology for Material Innovations

The unique properties of the pyrazole ring also make it an attractive building block for the development of novel materials. nih.gov The incorporation of pyrazole-ethanol scaffolds into nanostructured materials could lead to innovations in various fields.

Potential applications include:

Drug Delivery: Pyrazole-ethanol derivatives could be grafted onto the surface of nanoparticles or carbon nanotubes to create targeted drug delivery systems. nih.gov

Biomaterials: The development of smart biomaterials, such as electrospun nanofibers incorporating pyrazole-based peptidomimetics, could have applications in tissue engineering and regenerative medicine. acs.org

Sensors: The ability of the pyrazole ring to coordinate with metal ions could be exploited to develop novel sensors for the detection of specific analytes. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-phenyl-1H-pyrazol-5-yl)ethan-1-ol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation reactions between phenylhydrazine and β-keto alcohols, followed by cyclization. Key parameters include solvent choice (e.g., ethanol or acetic acid), reflux duration (4–6 hours), and stoichiometric ratios of reactants. For reproducibility, monitor reaction progress using TLC and employ recrystallization (ethanol/water mixtures) for purification .

- Data Consideration : Adjust reaction temperature (80–100°C) to minimize byproducts like oxidized pyrazole derivatives. Catalyst screening (e.g., KOH or glacial acetic acid) can enhance yield .

Q. How can researchers ensure purity and structural fidelity during synthesis?

- Methodology : Use a combination of chromatographic techniques (e.g., silica gel column chromatography) and spectroscopic validation (¹H/¹³C NMR, IR). For crystalline derivatives, single-crystal X-ray diffraction (XRD) provides unambiguous structural confirmation .

- Troubleshooting : Impurities from incomplete cyclization can be resolved via gradient elution in HPLC with C18 columns .

Q. What are the key stability considerations for storage and handling?

- Guidelines : Store the compound in airtight containers under inert gas (N₂/Ar) at 4°C to prevent oxidation. Avoid prolonged exposure to light or moisture, which may degrade the alcohol moiety. Stability assays (e.g., accelerated aging at 40°C/75% RH) can predict shelf-life .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with substituents at the phenyl or pyrazole rings. Assess bioactivity (e.g., enzyme inhibition via fluorescence-based assays) and correlate with electronic (Hammett constants) or steric parameters. For example, fluorinated analogs show enhanced metabolic stability .

- Data Contradictions : Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., pH, co-solvents). Standardize protocols using reference inhibitors and validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. What computational strategies predict interactions with biological targets?

- Approach : Use molecular docking (AutoDock Vina, Schrödinger) to model binding to enzymes like cyclooxygenase-2 (COX-2) or kinases. Validate with molecular dynamics (MD) simulations (AMBER/GROMACS) to assess binding stability. QSAR models can prioritize analogs for synthesis .

- Limitations : Address force field inaccuracies by calibrating with experimental XRD data of protein-ligand complexes .

Q. How can researchers resolve spectral ambiguities in characterization?

- Advanced Techniques : For overlapping NMR signals, employ 2D experiments (COSY, HSQC) or dynamic NMR at variable temperatures. High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular ion peaks .

Data-Driven Research Design

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

- Strategy : Use a randomized block design for in vitro assays, including internal controls (e.g., known inhibitors) in each plate. Statistical tools (ANOVA, Grubbs’ test) identify outliers. Replicate synthesis ≥3 times to ensure compound consistency .

Q. How can researchers validate the compound’s role in multi-target pharmacological studies?

- Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map downstream pathways. Use CRISPR/Cas9 knockouts to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.